methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate involves several steps:
Preparation of 3-(3-benzyloxy-4-butylphenylamino)-2-cyanoacrylic acid ethyl ester: This is achieved by reacting 4-butyl-3-benzyloxyaniline with 2-cyano-3-methoxyacrylic acid ethyl ester at 30-35°C for 8 hours.
Cyclization to form 7-benzyloxy-6-butyl-4-cyano-3-cyanoquinoline: The intermediate is then cyclized using triethyl phosphate at 120°C for 10 hours.
Formation of the final product: The cyclized product is treated with methanol and hydrochloric acid, followed by heating to 45°C and then refluxing to yield this compound.
Chemical Reactions Analysis
Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: It can be reduced to form different quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy group, to form various substituted quinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its anticoccidial properties and its effects on parasitic organisms.
Medicine: It is explored for its potential use in treating parasitic infections in animals.
Mechanism of Action
The mechanism of action of methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate involves the inhibition of mitochondrial electron transport in coccidia. This inhibition disrupts the energy production in the parasites, preventing their growth and reproduction . The compound specifically targets the electron transport chain in the mitochondria of the parasites, leading to their eventual death.
Comparison with Similar Compounds
Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate is unique due to its specific structure and potent anticoccidial activity. Similar compounds include:
Decoquinate: Another quinoline derivative used as an anticoccidial agent.
Amprolium: A thiamine analog used to treat coccidiosis.
Clopidol: A pyridinol compound with anticoccidial properties.
These compounds share similar applications but differ in their chemical structures and specific mechanisms of action.
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13,17H,3-4,10,14H2,1-2H3 |
InChI Key |
MBNMXALQYHWOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2C(=NC=C(C2=O)C(=O)OC)C=C1OCC3=CC=CC=C3 |
Origin of Product |
United States |
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